molecular formula C19H25NO6 B11805193 Diethyl 1-Cbz-piperidine-3,3-dicarboxylate

Diethyl 1-Cbz-piperidine-3,3-dicarboxylate

Cat. No.: B11805193
M. Wt: 363.4 g/mol
InChI Key: OQAHFXFKRVLACO-UHFFFAOYSA-N
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Description

Diethyl 1-Cbz-piperidine-3,3-dicarboxylate is a chemical compound with the molecular formula C19H25NO6 and a molecular weight of 363.40 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by its piperidine ring, which is substituted with diethyl ester groups and a carbobenzoxy (Cbz) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-Cbz-piperidine-3,3-dicarboxylate typically involves the reaction of piperidine derivatives with diethyl carbonate and benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ester and carbamate groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-Cbz-piperidine-3,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols.

Scientific Research Applications

Diethyl 1-Cbz-piperidine-3,3-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl 1-Cbz-piperidine-3,3-dicarboxylate include:

  • Diethyl piperidine-1,3-dicarboxylate
  • 1,3,3-Piperidinetricarboxylic acid, 3,3-diethyl 1-(phenylmethyl) ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Cbz group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

1-O-benzyl 3-O,3-O'-diethyl piperidine-1,3,3-tricarboxylate

InChI

InChI=1S/C19H25NO6/c1-3-24-16(21)19(17(22)25-4-2)11-8-12-20(14-19)18(23)26-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3

InChI Key

OQAHFXFKRVLACO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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